molecular formula C16H19NO5 B1229608 2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid CAS No. 361150-98-3

2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B1229608
CAS No.: 361150-98-3
M. Wt: 305.32 g/mol
InChI Key: DEAVWQSRBJQFEW-UHFFFAOYSA-N
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Description

2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H19NO5 . It has an average mass of 305.326 Da and a monoisotopic mass of 305.126312 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanecarboxylic acid core with a methoxycarbonylphenylamino carbonyl group attached . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was found to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Preparation of Pyrroles

2-Methyl-, 2-(methoxycarbonyl)methyl-, and 2,2-[(ethoxycarbonyl)(methoxycarbonyl)]methyl-5-phenylpyrroles were synthesized from corresponding phenyl ketone O-pentafluorobenzoyl oximes by amino Heck cyclization and tandem amino Heck carbonylation (Zaman, Kitamura, & Abell, 2007).

Synthesis of Amino Acid Analogues

The compound (1R,2S)-2-benzamido-2-methoxycarbonyl-5-oxocyclohexane1-carboxylic acid was synthesized, where the cyclohexanone ring adopts a distorted chair conformation. This compound is a conformationally restricted aspartic acid analogue (Buñuel, Cativiela, Díaz-de-Villegas, & Galvez, 1997).

Asymmetric Synthesis

Using racemic 2-methoxycyclohexanone and phenylethylamine, stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid were obtained via asymmetric Strecker synthesis. This process is significant for establishing stereochemistry in amino acid synthesis (Fondekar, Volk, & Frahm, 1999).

Amino Acid Construction

(1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid was synthesized for constructing an amino acid used in a constrained ring didemnin B analog. The amine functionality was introduced into the cyclohexane ring by reductive amination (Mayer & Joullié, 1994).

Asymmetric Reactions

1-Amino-2-phenyl-1-cyclohexanecarboxylic acids were used as chiral auxiliaries in asymmetric Diels-Alder reactions. The stereochemical outcomes were modeled based on intramolecular hydrogen bond formation (Avenoza, Cativiela, París, & Peregrina, 1996).

Properties

IUPAC Name

2-[(2-methoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-22-16(21)12-8-4-5-9-13(12)17-14(18)10-6-2-3-7-11(10)15(19)20/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAVWQSRBJQFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
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2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

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